N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE

Catalog No.
S2691797
CAS No.
468763-50-0
M.F
C19H19N3O2S3
M. Wt
417.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2...

CAS Number

468763-50-0

Product Name

N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Molecular Formula

C19H19N3O2S3

Molecular Weight

417.56

InChI

InChI=1S/C19H19N3O2S3/c1-13(11-14-5-3-2-4-6-14)12-15-17(24)22(19(25)27-15)9-7-16(23)21-18-20-8-10-26-18/h2-6,11-12H,7-10H2,1H3,(H,20,21,23)/b13-11+,15-12+

InChI Key

KHTKFGRNFUHYED-CEHLPYKYSA-N

SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3

Solubility

not available
  • Origin: There is no scientific literature readily available detailing the origin or synthesis of this specific compound.
  • Significance: Due to the lack of information, it is difficult to assess its significance in scientific research.

Molecular Structure Analysis

The compound contains several key functional groups:

  • 4,5-dihydrothiazole ring: This five-membered heterocyclic ring contains a nitrogen and a sulfur atom. It is a common scaffold in many biologically active molecules.
  • (E)-2-methyl-3-phenylallylidene moiety: This is an unsaturated group with a conjugated double bond system and a phenyl ring. This group can participate in various reactions and may contribute to the hydrophobicity of the molecule [].
  • 4-oxo-2-thioxothiazolidin-3-yl ring: This five-membered heterocyclic ring contains two sulfur atoms and a carbonyl group. This group is less common but may be involved in hydrogen bonding or other interactions.
  • Propanamide group: This functional group consists of a carbonyl group linked to a nitrogen atom with a propyl chain. It is a common amide linkage that can participate in hydrogen bonding.

The overall structure suggests a relatively complex molecule with potential for diverse interactions.


Chemical Reactions Analysis

  • Hydrolysis: The amide bond can be broken down under acidic or basic conditions, releasing the propyl amine and the remaining thiazole-thiazolidin core.
  • Oxidation/Reduction: The presence of double bonds and the sulfur atoms suggests potential for oxidation or reduction reactions depending on the reaction conditions.

XLogP3

3.9

Dates

Modify: 2023-08-16

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